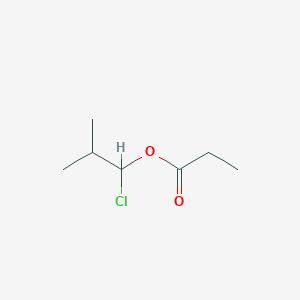

1-Chloro-2-methylpropyl propionate

Descripción general

Descripción

1-Chloro-2-methylpropyl propionate is an organic compound with the molecular formula C7H13ClO2. It is a colorless to pale yellow liquid with a distinct odor. This compound is soluble in many organic solvents and has a relatively high density. It is used in various chemical synthesis processes and has applications in different fields such as organic synthesis, softeners, and flame suppressants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylpropyl propionate can be synthesized by reacting propionic acid with chlorite under appropriate conditions. The reaction involves the esterification of propionic acid with 1-chloro-2-methylpropanol .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of cation exchange resins as catalysts. The reaction is carried out in a filling pipe, where 2-methyl-3-chloropropene and water are added. The reaction mixture is cooled to maintain the temperature between 0-45°C, and the product is collected and purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2-methylpropyl propionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Esterification Reactions: It can react with alcohols to form different esters.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.

Catalysts: Acidic or basic catalysts can be used to facilitate esterification reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, different substituted products can be formed.

Esterification Products: Various esters can be synthesized by reacting with different alcohols.

Aplicaciones Científicas De Investigación

1-Chloro-2-methylpropyl propionate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis reactions.

Biology: It can be used in the synthesis of biologically active compounds.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of softeners and flame suppressants.

Mecanismo De Acción

The mechanism of action of 1-chloro-2-methylpropyl propionate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. The ester group can also undergo hydrolysis under acidic or basic conditions, forming propionic acid and 1-chloro-2-methylpropanol .

Comparación Con Compuestos Similares

- 1-Chloro-2-methylpropane

- 2-Chloro-2-methylpropane

- 1-Chloro-2-methyl-2-propanol

Comparison: 1-Chloro-2-methylpropyl propionate is unique due to its ester functional group, which allows it to participate in esterification reactions. In contrast, compounds like 1-chloro-2-methylpropane and 2-chloro-2-methylpropane lack this functional group and primarily undergo substitution reactions. The presence of the ester group in this compound also makes it useful in the synthesis of various esters, which is not possible with the other similar compounds .

Actividad Biológica

1-Chloro-2-methylpropyl propionate (C7H13ClO2) is an organic compound known for its applications in various fields, including as a chemical intermediate and potential therapeutic agent. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClO2 |

| Molecular Weight | 162.63 g/mol |

| CAS Number | 58304-65-7 |

| Appearance | Colorless liquid |

| Boiling Point | 160 °C |

| Density | 1.03 g/cm³ |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its toxicological effects and potential mutagenicity.

Toxicological Studies

In a study conducted on Fischer 344/N rats, the compound was administered via gavage at doses of 0, 100, or 200 mg/kg body weight over a period of two years. The results indicated significant toxicity, with treated animals showing lower survival rates compared to controls. Histopathological evaluations revealed dose-dependent increases in neoplasms, particularly in the forestomach and preputial glands of male rats. The incidences of squamous-cell papillomas and carcinomas were notably higher in treated groups (Table 1) .

Table 1: Incidences of Neoplastic Lesions in Fischer 344/N Rats

| Tumor Type | Male Control | Male Low Dose (100 mg/kg) | Male High Dose (200 mg/kg) | Female Control | Female Low Dose (100 mg/kg) | Female High Dose (200 mg/kg) |

|---|---|---|---|---|---|---|

| Squamous-cell papillomas | 1/48 | 3/47 | 8/44 | 0/48 | 0/50 | 0/49 |

| Squamous-cell carcinomas | 0/48 | 42/47 | - | - | - | - |

Mutagenicity

Research has indicated that this compound exhibits mutagenic properties. In vitro studies have shown that it can induce gene and chromosomal mutations in cultured rodent cells and insects . This raises concerns regarding its potential as a carcinogen when considering long-term exposure.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by rapid absorption and extensive distribution throughout the body. Following administration, approximately 92% of the compound was eliminated within 24 hours, primarily through urine and exhalation . The primary urinary metabolite identified was trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid, indicating metabolic conversion that may influence its biological effects.

Case Study: Dermal Exposure

A case study involving dermal exposure to products containing this compound highlighted its potential as a skin irritant. Subjects exposed to formulations containing this compound reported symptoms such as erythema and pruritus, suggesting that caution should be exercised when using products with this ingredient .

Case Study: Environmental Impact

Another study evaluated the environmental impact of this compound when released into aquatic ecosystems. It was found to be toxic to several aquatic organisms at low concentrations, raising concerns about its use in consumer products that may enter waterways .

Propiedades

IUPAC Name |

(1-chloro-2-methylpropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXSAYOLYBZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506031 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58304-65-7 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.